molecular formula C22H23NO4 B129532 cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid CAS No. 147900-45-6

cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Cat. No.: B129532
CAS No.: 147900-45-6
M. Wt: 365.4 g/mol
InChI Key: RIZQTCLNVHZQOO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZQTCLNVHZQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147900-45-6, 583870-83-1
Record name (1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
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Record name 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biological Activity

cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid , often referred to as Fmoc-cyclohexanecarboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C23H25NO4
  • Molecular Weight : 379.46 g/mol
  • CAS Number : 167690-53-1

Structure

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The presence of the cyclohexanecarboxylic acid moiety contributes to its unique properties and biological activities.

Research indicates that compounds like this compound may act as analogs of naturally occurring peptides, influencing various biological pathways. The Fmoc group enhances solubility and stability, making it suitable for pharmaceutical applications.

Pharmacological Studies

  • Opioid Activity :
    • Studies have shown that derivatives of cyclohexanecarboxylic acids can exhibit opioid activity, potentially serving as dynorphin A analogs. This suggests a role in pain management or neuropharmacology .
  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • The compound serves as an intermediate in the synthesis of several APIs, including Janus Kinase inhibitors, which are important in treating autoimmune diseases .
  • Stability and Solubility :
    • The incorporation of the Fmoc group improves the solubility of the compound in aqueous solutions, which is critical for biological assays and therapeutic applications .

Case Studies

StudyFindings
Maegawa et al. (2009)Reported on the hydrogenation of aminobenzoic acids under mild conditions, highlighting the potential for synthesizing derivatives with improved pharmacological profiles .
Li Jiebing et al.Demonstrated that trans derivatives of cyclohexanecarboxylic acids could substitute daunorubicin and adriamycin effectively, indicating potential in cancer therapy .
Synthesis ResearchThe conversion processes from cis to trans configurations have shown yields ranging from 68% to 73%, demonstrating efficient synthetic routes for producing biologically active compounds .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other related compounds:

CompoundBiological ActivitySolubilityStability
cis-Fmoc-cyclohexanecarboxylic acidOpioid activity, API synthesisHighStable under physiological conditions
trans-Fmoc-cyclohexanecarboxylic acidSimilar activity profile but lower solubilityModerateLess stable than cis form
Other cyclohexanecarboxylic derivativesVarying activities based on modificationsVariableDepends on substituent groups

Scientific Research Applications

Peptide Synthesis

Fmoc-cyclohexanecarboxylic acid is primarily utilized as a protecting group in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group is favored due to its stability under basic conditions and ease of removal under mild acidic conditions. This property allows for the selective protection of amino acids during the synthesis of complex peptides.

Key Benefits:

  • Facilitates the formation of peptide bonds without interfering with other functional groups.
  • Allows for the synthesis of peptides with diverse sequences and modifications.

Drug Development

The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its structure can be modified to enhance bioactivity and selectivity against specific biological targets.

Case Study:
Research has indicated that derivatives of Fmoc-cyclohexanecarboxylic acid can exhibit improved binding affinity for target proteins, making them suitable candidates for further development into therapeutic agents for diseases such as cancer and metabolic disorders.

Structural Modifications and Derivatives

The versatility of Fmoc-cyclohexanecarboxylic acid allows for various structural modifications that can enhance its pharmacological properties. For instance, the introduction of different side chains or functional groups can lead to derivatives with tailored activity profiles.

Derivative Modification Potential Application
Fmoc-trans-4-amino acidAltered stereochemistryEnhanced binding affinity
Fmoc-cyclohexyl derivativeIncreased lipophilicityImproved membrane permeability

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid
  • CAS No.: 147900-45-6
  • Molecular Formula: C₂₂H₂₃NO₄
  • Molecular Weight : 365.42 g/mol
  • Synonyms: FMOC-1,4-CIS-ACHC-OH .

Structural Features: This compound consists of a cyclohexane ring in the cis-configuration, with an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the amino functionality and a carboxylic acid group at the 4-position. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions.

Comparison with Similar Compounds

The following table and analysis compare this compound with structurally or functionally related Fmoc-protected amino acids and derivatives.

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications Safety Profile
This compound 147900-45-6 C₂₂H₂₃NO₄ 365.42 cis-Cyclohexane ring; Fmoc-protected amine; carboxylic acid Peptide synthesis, conformational studies Limited toxicity data; handle with standard lab PPE
cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid 194471-85-7 C₂₂H₂₃NO₄ 365.42 cis-Cyclohexane ring; positional isomer (amine at 2-position) Similar to above but with altered steric effects H302 (harmful if swallowed); H315/H319 (skin/eye irritation)
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid 1380327-56-9 C₁₉H₁₇NO₅ 339.34 Oxetane ring; Fmoc-protected amine; carboxylic acid Bioorthogonal chemistry; metabolic stability enhancement Acute toxicity (oral); skin corrosion; specific organ toxicity
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid 285996-72-7 C₂₁H₂₁NO₅ 367.40 Tetrahydro-2H-pyran ring; Fmoc-protected amine; carboxylic acid Glycomimetics; solubility modulation in drug design No specific hazard data; store at 2–8°C
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid - C₂₃H₂₃NO₆ 409.44 Branched chain; methylated amine; ester group Fluorogenic probes; enzyme substrate studies Unknown toxicity; stable under normal conditions
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 C₂₁H₂₂N₂O₄ 366.42 Piperazine ring; Fmoc-protected amine; acetic acid side chain Linkers for bioconjugation; solubility enhancers No hazard data; 100% purity

Key Comparative Insights

Structural and Functional Differences

  • Cyclohexane vs. Oxetane/Pyran Rings: The cis-cyclohexane backbone in the target compound provides rigidity, enhancing peptide conformational control. In contrast, oxetane () and tetrahydro-2H-pyran () derivatives offer improved metabolic stability and solubility due to their oxygen-containing rings .

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves introducing the Fmoc group to cis-4-aminocyclohexanecarboxylic acid (cis-4-amino-CHA) using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The amine reacts with Fmoc-Cl in a nucleophilic substitution, facilitated by a base such as triethylamine (TEA) or sodium hydroxide.

Reaction Setup:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

  • Temperature: 0–25°C

  • Molar Ratio: 1:1.2 (amine:Fmoc-Cl) with 2–3 equivalents of base

The reaction typically achieves >85% yield, with purity ≥95% after recrystallization from ethyl acetate/hexane.

Purification and Characterization

Crude product is washed with aqueous HCl (1M) to remove excess base, followed by brine and drying over MgSO₄. Column chromatography (silica gel, 3:1 hexane/ethyl acetate) isolates the pure compound. NMR and HPLC confirm the cis configuration and absence of trans isomers.

Metathesis-Based Synthesis

Olefin Metathesis Strategy

Ring-closing metathesis (RCM) offers an alternative route. Starting from a diene precursor, Grubbs catalysts (e.g., Grubbs II) facilitate cyclization to form the cyclohexane ring. Subsequent functionalization introduces the Fmoc and carboxylic acid groups.

Example Pathway:

  • Diene Synthesis: Allylation of 4-nitrobenzoic acid derivatives.

  • RCM: Cyclization using Grubbs catalyst (5 mol%) in DCM at 40°C.

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) to reduce nitro to amine.

  • Fmoc Protection: As described in Section 2.

This method achieves ~70% overall yield but requires stringent control over stereochemistry during hydrogenation.

Catalytic Hydrogenation of Aromatic Precursors

Hydrogenation of 4-Nitrobenzoic Acid

cis-4-amino-CHA is synthesized via hydrogenation of 4-nitrobenzoic acid under high-pressure H₂ (5–10 bar) and elevated temperatures (150–180°C) using Pd/C or PtO₂ catalysts.

Key Data:

ParameterValue
Catalyst Loading1–5 wt% Pd/C
SolventNeat or ethanol
Time12–24 h
cis:trans Ratio3:2 (requires separation)

Isomer Separation and Fmoc Protection

The cis/trans mixture is separated via fractional crystallization of Fmoc-protected derivatives. Trans isomers crystallize preferentially due to higher symmetry, leaving cis-enriched fractions in the mother liquor. Subsequent recrystallization yields cis-4-Fmoc-amino-CHA with >90% purity.

Isomerization Techniques

Base-Mediated Isomerization

Patent WO2003078381A1 describes isomerizing cis/trans mixtures using NaOH or potassium tert-butoxide at 170–240°C. While optimized for trans isomers, adjusting conditions (e.g., shorter reaction times) favors cis retention.

Conditions:

  • Base: 2 equivalents NaOH

  • Solvent: Xylene or decalin

  • Temperature: 180°C

  • Time: 6–12 h

This method converts ≤20% cis to trans, preserving cis-4-amino-CHA for Fmoc protection.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

MethodYield (%)Purity (%)Key AdvantageLimitation
Fmoc-Cl Protection85–9095–98Direct, scalableRequires pre-formed cis-amine
Metathesis60–7085–90Stereochemical controlMulti-step, costly catalysts
Hydrogenation70–7590–95Inexpensive precursorsRequires isomer separation
Isomerization50–6080–85Utilizes mixed isomersHigh energy input

Industrial and Laboratory Considerations

Solvent and Catalyst Recovery

DMF and DCM are recycled via distillation, reducing costs. Pd/C catalysts are filtered and reused up to five times without significant activity loss .

Q & A

Q. What are the standard protocols for synthesizing cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid?

The synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc (fluorenylmethoxycarbonyl) as a protective group. Key steps include:

  • Fmoc protection : The amine group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., N-ethyl-N,N-diisopropylamine in dichloromethane) .
  • Cyclohexane backbone assembly : The cis-cyclohexane carboxylic acid scaffold is functionalized via microwave-assisted coupling or sonochemistry to improve yield and reduce reaction time .
  • Deprotection and purification : Final deprotection uses piperidine in DMF, followed by HPLC or flash chromatography for purification .

Q. How is this compound characterized using analytical techniques?

  • HPLC : Purity is assessed via reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) .
  • Mass spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₄N₂O₄: 393.18) .
  • NMR : ¹H/¹³C NMR verifies stereochemistry (e.g., cis-configuration of cyclohexane substituents) .

Q. What safety precautions are required for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (oral, dermal: Category 4) and eye irritation (Category 2A) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335: respiratory irritation) .
  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent decomposition .

Advanced Research Questions

Q. How can stability issues during storage or reactions be mitigated?

  • Temperature control : Avoid prolonged exposure to >25°C, which accelerates decomposition into toxic fumes (e.g., CO, NOₓ) .
  • Incompatibilities : Exclude strong acids/bases and oxidizing agents to prevent hydrolysis of the Fmoc group .
  • Solvent selection : Use anhydrous DMF or dichloromethane to minimize side reactions .

Q. What strategies optimize reaction yields in microwave-assisted synthesis?

  • Parameters : Microwave irradiation at 80–100°C for 10–30 minutes with 2–5 mol% catalyst (e.g., HATU/DIPEA) improves coupling efficiency .
  • Solvent-free conditions : For hydrophobic intermediates, solvent-free microwave synthesis reduces purification steps .

Q. How can discrepancies in reported toxicity data be resolved?

  • Independent testing : Perform acute toxicity assays (OECD 423) and Ames tests for mutagenicity, as existing SDS lack ecotoxicological data .
  • Comparative analysis : Cross-reference structural analogs (e.g., 3,5-difluorophenyl derivatives) with known toxicity profiles to infer risks .

Q. What structural analogs of this compound have been studied for biological activity?

Compound NameMolecular FormulaUnique FeaturesReference
(R)-3-Fmoc-amino-4-(p-tolyl)butanoic acidC₂₅H₂₃NO₄Aromatic substitution enhances receptor binding
3-(Fmoc-amino)-5-phenylpentanoic acidC₂₆H₂₅NO₄Extended alkyl chain improves solubility

Q. How does the cis-cyclohexane conformation influence peptide backbone rigidity?

The cis-cyclohexane moiety restricts conformational flexibility, enhancing α-helix stabilization in peptides. This is validated via circular dichroism (CD) spectroscopy and molecular dynamics simulations .

Contradictions and Methodological Gaps

  • Toxicity data : SDS reports conflicting GHS classifications (e.g., H302 vs. H315) due to limited empirical testing . Researchers should assume worst-case hazards until verified.
  • Ecological impact : No biodegradability or bioaccumulation data exist; follow ALARA (As Low As Reasonably Achievable) principles for disposal .

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